molecular formula C17H15F6IO3S B1459738 [4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate CAS No. 1232133-62-8

[4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate

Cat. No. B1459738
CAS RN: 1232133-62-8
M. Wt: 540.3 g/mol
InChI Key: XTTMIKRDUJQRGJ-UHFFFAOYSA-M
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Description

“4-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate” is a chemical compound with the empirical formula C17H15F6IO3S . It has a molecular weight of 540.26 . This compound is used as a Lewis acid catalyst in the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives . It also serves as an arylating agent in the arylalkynylation of alkenes .


Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethylphenyl group and a trimethylphenyl group attached to an iodonium ion . The trifluoromethanesulfonate group acts as a counterion .


Chemical Reactions Analysis

As mentioned earlier, this compound is used as a Lewis acid catalyst in the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives . It also serves as an arylating agent in the arylalkynylation of alkenes .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point range of 201.0 to 205.0 °C . It is soluble in methanol .

Scientific Research Applications

Lewis Acid Catalyst in Polymerization

This compound serves as a Lewis acid catalyst in the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives . Its role as a catalyst facilitates the formation of polymers by opening the double bond in monomers, allowing them to link together into long chains. This application is crucial in creating materials with specific properties, such as strength, flexibility, and resistance to chemicals.

Arylating Agent in Organic Synthesis

It acts as an arylating agent in the arylalkynylation of alkenes . This process is used to introduce aryl groups into a molecule, which can significantly alter the chemical and physical properties of the resulting compounds. This is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

trifluoromethanesulfonate;[4-(trifluoromethyl)phenyl]-(2,4,6-trimethylphenyl)iodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3I.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)20-14-6-4-13(5-7-14)16(17,18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTMIKRDUJQRGJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F6IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate

CAS RN

1232133-62-8
Record name [4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
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[4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
Reactant of Route 3
[4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
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[4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
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[4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
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[4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate

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